1-4-[(5-Amino-4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-ylethan-1-one
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Overview
Description
1-4-[(5-Amino-4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-ylethan-1-one is a synthetic organic compound featuring a pyrazole ring linked to a piperidine moiety
Mechanism of Action
Target of Action
It’s known that 5-amino-pyrazoles, a class to which this compound belongs, are often used in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These compounds have been found to have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .
Mode of Action
It’s known that 5-amino-pyrazoles can interact with various biological targets due to their versatile functionalities . They are often used as synthetic building blocks in the synthesis of remarkable organic molecules .
Biochemical Pathways
It’s known that 5-amino-pyrazoles can affect a wide range of biochemical pathways due to their diverse pharmacological effects .
Result of Action
It’s known that 5-amino-pyrazoles have diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, some hydrazine-coupled pyrazoles were found to have superior antipromastigote activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-4-[(5-Amino-4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-ylethan-1-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Linking to Piperidine: The pyrazole derivative is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-4-[(5-Amino-4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-ylethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, which may reduce any carbonyl groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alkoxides, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It may be used in studies investigating the biological activity of pyrazole derivatives, including their effects on cellular processes.
Industrial Applications: The compound could serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazol-4-amine: Similar in structure but lacks the piperidine moiety.
4-Methyl-1H-pyrazole-5-amine: Another pyrazole derivative with different substitution patterns.
Piperidin-1-yl-ethanone derivatives: Compounds with similar piperidine structures but different substituents on the pyrazole ring.
Uniqueness
1-4-[(5-Amino-4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-ylethan-1-one is unique due to the specific combination of the pyrazole and piperidine moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
IUPAC Name |
1-[4-[(5-amino-4-methylpyrazol-1-yl)methyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-9-7-14-16(12(9)13)8-11-3-5-15(6-4-11)10(2)17/h7,11H,3-6,8,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPBXHJDPIGQJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)CC2CCN(CC2)C(=O)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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